N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a synthetic compound with distinctive chemical properties and significant potential for various applications across fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a 1,3,5-triazine ring, a dimethylamino group, and a cyclopropanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps. One common approach includes the reaction of a 1,3,5-triazine derivative with dimethylamine and pyrrolidine under controlled conditions.
A typical synthetic route may start with the cyclopropanation of an appropriate carboxylic acid precursor to form cyclopropanecarboxylic acid, which is then converted into its corresponding acid chloride. This acid chloride is then reacted with the 1,3,5-triazine derivative to obtain the final compound.
Industrial Production Methods:
For industrial production, scale-up reactions are employed, often involving automated equipment to ensure consistent reaction conditions, such as temperature, pressure, and pH. Solvent choice and purification techniques (e.g., crystallization, column chromatography) are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions where specific functional groups are targeted, potentially altering its pharmacological or chemical properties.
Reduction: : Reduction reactions may involve converting double bonds or functional groups within the triazine ring, leading to various derivative compounds.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common. The dimethylamino and pyrrolidinyl groups can be replaced with other substituents under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Alkyl halides, acyl chlorides, amines.
Major Products Formed:
Oxidation and reduction reactions typically yield modified triazine derivatives.
Substitution reactions may produce a wide variety of compounds, depending on the substituents introduced.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide has numerous applications:
Chemistry: : Used as an intermediate in organic synthesis, contributing to the development of new materials and compounds.
Biology: : Utilized in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic applications due to its unique structural features.
Industry: : Employed in the development of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to proteins, enzymes, or receptors. These interactions can modulate various biochemical pathways, influencing cellular responses. The exact mechanism can vary depending on the application, but typically involves:
Binding to active sites of enzymes or receptors.
Alteration of protein function or gene expression.
Interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-trimethylphenyl)-N-methylformamidine.
4-(dimethylamino)-N-(6-(morpholin-4-yl)-1,3,5-triazin-2-yl)benzamide.
Uniqueness:
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is unique due to its combination of a triazine ring with dimethylamino and pyrrolidinyl groups, enhancing its reactivity and potential for diverse applications compared to similar compounds which may lack one or more of these functional groups.
This detailed analysis captures the essence of this compound, highlighting its synthesis, reactivity, applications, and distinctive characteristics. Fascinating stuff, no?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O/c1-19(2)13-16-11(9-15-12(21)10-5-6-10)17-14(18-13)20-7-3-4-8-20/h10H,3-9H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBVELNNAMYDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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